Curzerene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

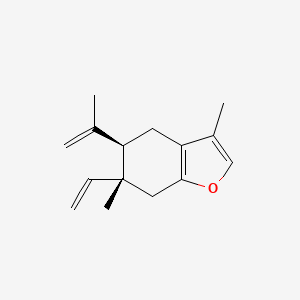

Benzofuran, 6-ethenyl-4,5,6,7-tetrahydro-3,6-dimethyl-5-isopropenyl-, trans- is a natural product found in Lindera aggregata, Piper nigrum, and other organisms with data available.

Wissenschaftliche Forschungsanwendungen

Antitumor Effects

Curzerene has demonstrated promising antitumor effects across various cancer types, particularly glioblastoma and hepatocellular carcinoma.

Glioblastoma

A study highlighted this compound's ability to suppress the progression of human glioblastoma both in vitro and in vivo. Key findings include:

- Mechanism of Action : this compound inhibits the expression of glutathione S-transferase A4 (GSTA4) and matrix metalloproteinase 9 (MMP9), which are crucial for tumor growth and metastasis.

- Cell Viability : The compound significantly reduced the viability of glioma cell lines U251 and U87 in a dose-dependent manner.

- In Vivo Studies : In a nude mouse xenograft model, this compound treatment resulted in notable tumor size reduction and prolonged survival rates of tumor-bearing mice .

Hepatocellular Carcinoma

Research on hepatocellular carcinoma revealed that this compound effectively inhibits tumor cell proliferation:

- Cell Cycle Arrest : this compound induces G2/M phase arrest in Huh7 and HCCLM3 cells.

- Apoptosis Induction : The compound promotes apoptosis by upregulating pro-apoptotic markers such as Bax and cleaved caspase-3 while downregulating anti-apoptotic proteins like Bcl-2.

- In Vivo Efficacy : In mouse models, this compound significantly inhibited tumor growth and reduced phosphorylated mTOR levels, indicating its potential as a therapeutic agent for liver cancer .

Cytotoxicity Against Lung Adenocarcinoma

This compound has also shown cytotoxic effects against lung adenocarcinoma:

- In Vitro Studies : The MTT assay demonstrated that this compound inhibits SPC-A1 human lung adenocarcinoma cells with IC50 values decreasing over time (403.8 µM at 24 hours to 47.0 µM at 72 hours).

- Mechanisms : Flow cytometry indicated that this compound arrests cells in the G2/M phase and induces apoptosis, correlating with the downregulation of GSTA1 protein expression .

Anti-inflammatory Properties

This compound's anti-inflammatory properties have been documented, indicating its potential use in treating inflammatory diseases:

- Antinociceptive Effects : Studies suggest that this compound exhibits significant antinociceptive activities with low acute oral toxicity, making it a candidate for pain management therapies .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound's applications:

| Application | Study Type | Key Findings |

|---|---|---|

| Glioblastoma | In vitro/in vivo | Inhibits GSTA4 and MMP9; reduces cell viability; prolongs survival in mouse models |

| Hepatocellular Carcinoma | In vitro/in vivo | Induces G2/M arrest; promotes apoptosis; inhibits tumor growth in xenograft models |

| Lung Adenocarcinoma | In vitro | Exhibits dose-dependent cytotoxicity; induces apoptosis; downregulates GSTA1 |

| Anti-inflammatory | In vitro | Demonstrates significant antinociceptive effects with low toxicity |

Analyse Chemischer Reaktionen

Thermal Rearrangement

-

Curzerene can be produced from furanodiene through a thermal Cope rearrangement, a [3.3]-sigmatropic reaction that involves 1,4-dienes .

-

During gas chromatography, furanodiene can rearrange to this compound due to high temperatures . This can affect the quantitative data in GC/MS analysis .

-

In one study, furanodiene (1.2%) was thermally rearranged to this compound (85.1%) to produce a combined content of 86.3% .

-

When gas chromatography is performed under mild conditions (100 °C), the furanodiene concentration is three times greater than that of this compound .

Anti-inflammatory Activity

-

Myrrh oil, containing this compound, has shown anti-inflammatory properties in vitro by inhibiting the production of the inflammatory cytokine IL-6 by human gingival fibroblasts .

Antimicrobial Activity

-

This compound represents 13.7% of the essential oil extracted from Smyrnium olusatrum, which has demonstrated significant antimicrobial activity in vitro .

Impact on Glioma Cells

-

This compound can induce apoptosis in gliomas by inhibiting the expression of GSTA4 .

-

It can downregulate the proliferation, invasion, and migration of glioma cells .

-

This compound treatment correlates with the induction of apoptosis .

-

This compound inhibits the activation of the mTOR pathway and the expression of matrix metalloproteinase 9 .

-

This compound treatment can increase 4‐hydroxynonenal levels .

Antioxidant Function and Apoptosis

-

This compound, a GSTA inhibitor, can reduce the linking of GSH and 4-HNE by downregulating the expression of GSTA4 and lowering the enzyme activity in cells .

-

This compound can result in increased concentrations of free 4-HNE and the promotion of 4-HNE-induced apoptosis of tumor cells .

Other reactions

-

Experimental rate constants for reactions occurring in combustion, oxidation, and decomposition of hydrocarbons, including reactions of O, H, OH, and other compounds, have been studied .

-

This compound chemotype of Eugenia uniflora essential oil (EuEO) has antinociceptive and anti-inflammatory activities .

Eigenschaften

Molekularformel |

C15H20O |

|---|---|

Molekulargewicht |

216.32 g/mol |

IUPAC-Name |

(5R,6R)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-4H-1-benzofuran |

InChI |

InChI=1S/C15H20O/c1-6-15(5)8-14-12(11(4)9-16-14)7-13(15)10(2)3/h6,9,13H,1-2,7-8H2,3-5H3/t13-,15+/m1/s1 |

InChI-Schlüssel |

HICAMHOOTMOHPA-HIFRSBDPSA-N |

SMILES |

CC1=COC2=C1CC(C(C2)(C)C=C)C(=C)C |

Isomerische SMILES |

CC1=COC2=C1C[C@@H]([C@@](C2)(C)C=C)C(=C)C |

Kanonische SMILES |

CC1=COC2=C1CC(C(C2)(C)C=C)C(=C)C |

Synonyme |

curzerene |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.